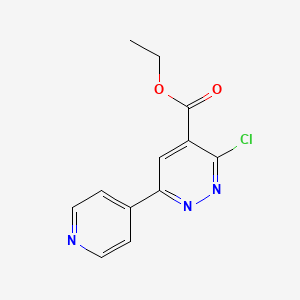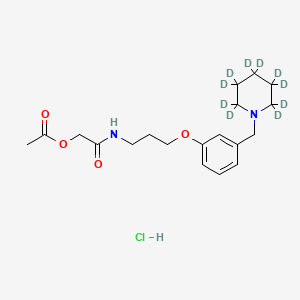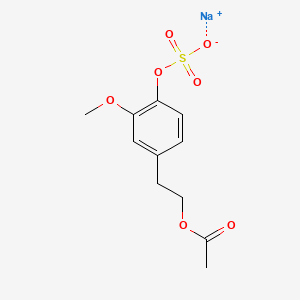
Vanillylacetoxyethyl 4-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is a chemical compound that belongs to the class of organic sulfates. It is characterized by the presence of a vanillyl group, an acetoxyethyl group, and a sulfate group, all of which are attached to a sodium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylacetoxyethyl 4-Sulfate Sodium Salt typically involves the esterification of vanillyl alcohol with acetic anhydride to form vanillyl acetate. This intermediate is then reacted with ethylene oxide to introduce the acetoxyethyl group. Finally, the resulting compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Vanillylacetoxyethyl 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The vanillyl group can be oxidized to form corresponding quinones.
Reduction: The sulfate group can be reduced to sulfite or sulfide under specific conditions.
Substitution: The acetoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfite or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Vanillylacetoxyethyl 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of Vanillylacetoxyethyl 4-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The vanillyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group can participate in ionic interactions, affecting the compound’s solubility and bioavailability. Overall, the compound exerts its effects through a combination of chemical interactions and biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Lauryl Sulfate: A widely used surfactant with similar sulfate functionality.
Sodium Tetradecyl Sulfate: Used in medical applications for sclerotherapy.
Sodium Sulfate: Commonly used in industrial and pharmaceutical applications.
Uniqueness
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is unique due to the presence of the vanillyl and acetoxyethyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H13NaO7S |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
sodium;[4-(2-acetyloxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C11H14O7S.Na/c1-8(12)17-6-5-9-3-4-10(11(7-9)16-2)18-19(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
KOJODDHRUWLPEM-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCCC1=CC(=C(C=C1)OS(=O)(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
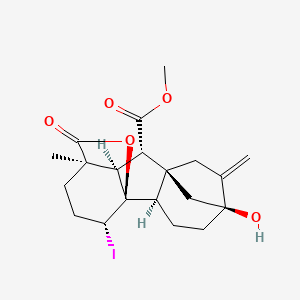
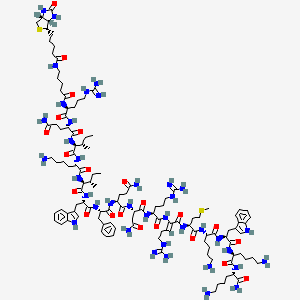
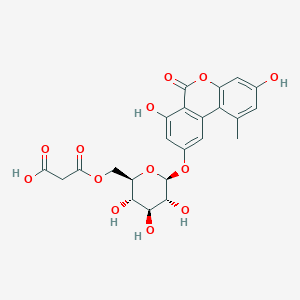

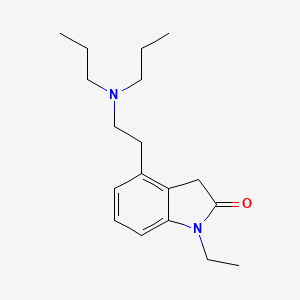
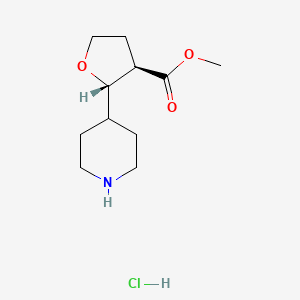
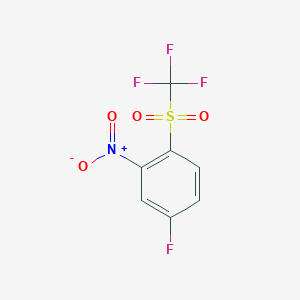

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
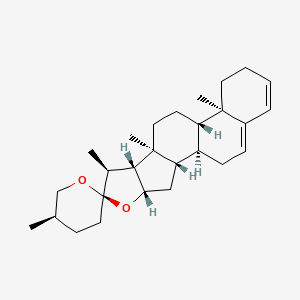
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
